2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, along with a butyl group and a sulfonyl group attached to a piperidine ring
Preparation Methods
The synthesis of 2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound may find applications in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:
Triazolopyridines: Compounds with similar triazole-pyridine structures but different substituents, which may exhibit different biological activities or properties.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups attached to different ring systems, which may have different reactivity and applications.
Piperidine Derivatives: Compounds with piperidine rings and various substituents, which may have different pharmacological profiles.
Biological Activity
2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251607-63-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₆H₂₄N₄O₃S
Molecular Weight: 352.5 g/mol
Structure: The compound features a triazolo-pyridine core with a sulfonamide group attached to a piperidine moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄N₄O₃S |
Molecular Weight | 352.5 g/mol |
CAS Number | 1251607-63-2 |
Antimicrobial Activity
Recent studies have indicated that compounds within the [1,2,4]triazolo[4,3-a]pyridine class exhibit significant antimicrobial properties. For instance, in vitro assays demonstrated that certain derivatives showed potent activity against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential.
Antimalarial Activity
A notable study focused on the antimalarial properties of related triazolo-pyridine compounds. In vitro testing against Plasmodium falciparum revealed that specific derivatives exhibited IC50 values as low as 2.24 μM, indicating strong antimalarial activity. The sulfonamide group appears to enhance this effect by facilitating interactions with target enzymes involved in the parasite's lifecycle .
Analgesic and Anti-inflammatory Effects
The analgesic potential of related compounds has been explored through predictive models. For example, a compound similar to this compound was predicted to have an 80% probability of exhibiting analgesic activity based on molecular docking studies and structure-activity relationship analyses .
Anticancer Properties
Research into the anticancer effects of triazolo-pyridine derivatives has yielded promising results. Compounds in this class have shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells. For instance, one study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells for a structurally similar derivative .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide moiety is known to inhibit specific enzymes crucial for the survival of pathogens and cancer cells.
- Receptor Modulation: Some derivatives act as modulators of neurotransmitter receptors, contributing to their analgesic effects.
- Cell Cycle Interference: Compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various [1,2,4]triazolo[4,3-a]pyridine derivatives against clinical isolates of bacteria and fungi. Results indicated that compounds with the sulfonamide group exhibited enhanced activity compared to non-sulfonamide counterparts.
Study 2: Antimalarial Screening
In a targeted screening for antimalarial agents, a library of triazolo-pyridine compounds was synthesized and tested against Plasmodium falciparum. The results highlighted two compounds with IC50 values below 5 μM, supporting further development for therapeutic use against malaria.
Study 3: Cancer Cell Line Testing
An exploration into the anticancer properties of triazolo-pyridine derivatives involved testing against multiple cancer cell lines. The findings revealed significant cytotoxicity correlating with specific structural features of the compounds.
Properties
IUPAC Name |
2-butyl-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-3-4-9-20-16(21)19-12-14(5-6-15(19)17-20)24(22,23)18-10-7-13(2)8-11-18/h5-6,12-13H,3-4,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKCDFFSBQYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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